(2E)-3-(2-chlorophenyl)-N-{[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl}prop-2-enamide
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Overview
Description
(2E)-3-(2-chlorophenyl)-N-{[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl}prop-2-enamide is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group and a thiophene moiety
Preparation Methods
The synthesis of (2E)-3-(2-chlorophenyl)-N-{[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl}prop-2-enamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the chlorophenyl intermediate: This step involves the chlorination of a phenyl ring to introduce the chlorine atom.
Thiophene functionalization: The thiophene rings are functionalized through carbonylation reactions to introduce the carbonyl groups.
Coupling reaction: The chlorophenyl intermediate is then coupled with the functionalized thiophene rings using a suitable coupling agent under controlled conditions to form the final product.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
(2E)-3-(2-chlorophenyl)-N-{[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl}prop-2-enamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The chlorophenyl group can undergo substitution reactions, where the chlorine atom is replaced by other functional groups using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(2E)-3-(2-chlorophenyl)-N-{[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl}prop-2-enamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the development of advanced materials and as a precursor in various industrial chemical processes.
Mechanism of Action
The mechanism of action of (2E)-3-(2-chlorophenyl)-N-{[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl}prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
When compared to similar compounds, (2E)-3-(2-chlorophenyl)-N-{[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl}prop-2-enamide stands out due to its unique combination of a chlorophenyl group and a thiophene moiety. Similar compounds include:
Properties
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-[[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClNO2S2/c20-16-4-2-1-3-13(16)5-8-18(22)21-11-15-6-7-17(25-15)19(23)14-9-10-24-12-14/h1-10,12H,11H2,(H,21,22)/b8-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYRURSIRWBBHMJ-VMPITWQZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)NCC2=CC=C(S2)C(=O)C3=CSC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)NCC2=CC=C(S2)C(=O)C3=CSC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClNO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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